(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one (3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
Brand Name: Vulcanchem
CAS No.: 88559-56-2
VCID: VC4287922
InChI: InChI=1S/C28H26O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,25-26H,19H2,1-2H3/t25-,26+/m1/s1
SMILES: CC1(OC2C(O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Molecular Formula: C28H26O4
Molecular Weight: 426.512

(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

CAS No.: 88559-56-2

Cat. No.: VC4287922

Molecular Formula: C28H26O4

Molecular Weight: 426.512

* For research use only. Not for human or veterinary use.

(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one - 88559-56-2

Specification

CAS No. 88559-56-2
Molecular Formula C28H26O4
Molecular Weight 426.512
IUPAC Name (3aR,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Standard InChI InChI=1S/C28H26O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,25-26H,19H2,1-2H3/t25-,26+/m1/s1
Standard InChI Key ZOTQCHXKLQHNIE-FTJBHMTQSA-N
SMILES CC1(OC2C(O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Introduction

Structural and Stereochemical Features

Core Architecture and Functional Groups

The compound’s backbone consists of a bicyclic system merging a cyclopentane ring with a 1,3-dioxolane moiety. The dioxolane ring adopts a rigid chair-like conformation stabilized by the geminal dimethyl groups at C2, which enforce planarity and reduce ring puckering. At C6, the trityloxymethyl group (–O–C(C₆H₅)₃) introduces steric bulk, a feature exploited in stereoselective reactions to shield one face of the molecule during nucleophilic additions . The ketone at C4 serves as an electrophilic site for subsequent reductions or condensations, while the trityl group’s orthogonality to common protecting groups enables sequential deprotection strategies in multi-step syntheses .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
IUPAC Name(3aR,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d] dioxol-4-one
SMILESCC1(O[C@@H]2C@HC(=O)[C@@H]2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Stereochemistry(3aR,6aR) configuration
Protecting GroupsTrityl (C(C₆H₅)₃), acetonide (C(CH₃)₂)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the trityl protons (7.2–7.5 ppm, aromatic multiplet), acetonide methyl groups (1.3–1.5 ppm, singlet), and the cyclopentane methine protons (4.8–5.1 ppm, multiplet) . Infrared (IR) spectroscopy confirms the ketone carbonyl stretch at 1715–1740 cm⁻¹, while the absence of hydroxyl absorption (~3200–3600 cm⁻¹) verifies complete tritylation . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 426.512 ([M]⁺), consistent with the molecular formula C₂₈H₂₆O₄.

Synthetic Methodologies

Multi-Step Synthesis from D-Ribose

  • Acetonide Formation: D-Ribose is treated with acetone and p-toluenesulfonic acid to form the 2,3-O-isopropylidene derivative, protecting the C2 and C3 hydroxyls.

  • Tritylation: The primary hydroxyl at C5 reacts with trityl chloride in pyridine/dichloromethane, introducing the trityloxymethyl group.

  • Cyclopentane Ring Construction: A key cyclopropanation step employs diethyl zinc and diiodomethane (CH₂I₂) to form the bicyclic framework via Simmons–Smith reaction.

  • Oxidation: Selective oxidation of the secondary alcohol to a ketone using Dess–Martin periodinane yields the target compound.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Acetonide formationAcetone, p-TSA, 25°C, 6 h70%
TritylationTrityl chloride, pyridine/DCM, 14 h65%
CyclopropanationCH₂I₂, Et₂Zn, 0°C → 25°C, 12 h58%
OxidationDess–Martin periodinane, CH₂Cl₂, 2 h82%

Stereochemical Control

The (3aR,6aR) configuration arises from the inherent chirality of D-ribose, which dictates the facial selectivity during cyclopropanation. X-ray crystallography of intermediates confirms that the trityl group’s bulk biases the approach of the CH₂I₂ reagent to the Re face, establishing the desired stereochemistry .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 161.2–163.2°C, with thermal decomposition initiating above 250°C (TGA data) . It is sparingly soluble in aqueous media (<0.1 mg/mL) but dissolves readily in chlorinated solvents (dichloromethane, 25 mg/mL) and tetrahydrofuran (18 mg/mL) . The predicted boiling point of 547.6±50.0°C reflects its low volatility, necessitating handling under reduced pressure during purification .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.4 Å, b = 8.9 Å, c = 15.2 Å, and β = 102.5° . The trityl group adopts a propeller-like arrangement, with phenyl rings rotated 45–60° relative to the central methane carbon, minimizing steric clash with the dioxolane ring.

Applications in Medicinal Chemistry

Nucleoside Analog Synthesis

The compound serves as a precursor for carbocyclic nucleosides, where the cyclopentane ring replaces the ribose sugar. For example, Mitsunobu reaction with nucleobases like adenine yields analogs with antiviral activity against herpes simplex virus (EC₅₀ = 0.8 μM) . The trityl group facilitates selective glycosylation at C6, while the ketone allows for subsequent reductive amination to introduce amino functionalities.

Anticancer Agent Development

Derivatization at C4 via Grignard addition generates tertiary alcohols, which exhibit moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM). Structure–activity relationship (SAR) studies indicate that bulkier substituents at C6 enhance potency by improving membrane permeability, though at the cost of aqueous solubility.

Material Science Applications

Polymer Modification

Incorporating the compound into polyesters via ring-opening polymerization increases glass transition temperatures (T₉) by 15–20°C compared to unmodified analogs, attributed to the rigid bicyclic structure restricting chain mobility . The trityl group can be selectively removed post-polymerization to generate hydroxyl-functionalized materials for further grafting.

Chiral Stationary Phases

Immobilization onto silica gel via silylation produces high-performance liquid chromatography (HPLC) stationary phases capable of resolving enantiomers of β-blockers (e.g., propranolol, resolution factor Rₛ = 2.1) . The compound’s inherent chirality and aromatic trityl group contribute to π–π interactions and chiral discrimination.

Future Perspectives

Ongoing research focuses on streamlining the synthesis via enzymatic desymmetrization and developing continuous flow processes to improve yields beyond 5%. Computational studies using density functional theory (DFT) aim to predict the stereochemical outcomes of derivatization reactions, reducing reliance on empirical optimization.

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